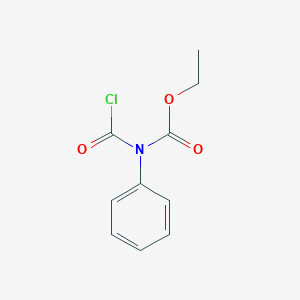

ethyl N-carbonochloridoyl-N-phenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-carbonochloridoyl-N-phenylcarbamate, commonly known as ethyl chlorocarbonate, is a chemical compound used in various scientific research applications. It is a colorless, oily liquid with a pungent odor and is primarily used as a reagent in organic synthesis.

Scientific Research Applications

Photodegradation Studies

- Ethiofencarb, a related carbamate compound, has been studied for its photodegradation kinetics in various media. These studies are crucial for understanding the environmental behavior and decomposition of such compounds. The findings indicate that solvent polarity significantly affects the degradation kinetics of these substances (Sanz-Asensio et al., 1999).

Carcinogenicity Research

- Ethyl carbamate (urethane), a compound structurally similar to the one , has been assessed for its carcinogenic properties. This kind of research is important for evaluating the potential health risks associated with exposure to such chemicals (Baan et al., 2007).

Chromatographic Applications

- Cellulose triphenylcarbamate derivatives have been investigated for their chiral recognition abilities in high-performance liquid chromatography. This application is relevant in analyzing the stereochemical aspects of various compounds, including carbamates (Okamoto et al., 1986).

Polymer Solar Cells

- Research involving carbamate derivatives like ICBA as electron-cascade acceptors in polymer solar cells highlights their potential application in renewable energy technologies. This demonstrates the versatility of carbamate compounds in various fields (Cheng et al., 2014).

Molecular Interaction Studies

- Ethyl carbamate's interaction with DNA provides insights into the molecular mechanisms of how such compounds might exert their effects at the cellular level, which is crucial for understanding their biological activity (Lawson & Pound, 1973).

Receptor Binding and Imaging Agent Research

- Studies on the synthesis and receptor binding of carbamate derivatives of estradiol and hexestrol contribute to the development of imaging agents for medical applications, demonstrating the potential medical applications of carbamates (Ouellet et al., 1984).

Carbon Dioxide Fixation

- The interaction of carbamates with carbon dioxide in the presence of secondary amine or alcohol, forming novel metalloporphyrins, illustrates the role of carbamates in chemical reactions involving CO2 fixation, relevant in the context of environmental chemistry (Inoue et al., 1984).

properties

IUPAC Name |

ethyl N-carbonochloridoyl-N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-2-15-10(14)12(9(11)13)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNTXLIXPJMZQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C1=CC=CC=C1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2926551.png)

![2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2926556.png)

![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2926559.png)

![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2926560.png)